tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-hydroxypiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJZHSDAYCYFW-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate is utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases. The compound's hydroxypiperidine moiety is particularly relevant in designing inhibitors for enzymes involved in neurodegenerative diseases.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of this compound may exhibit neuroprotective properties. For instance, studies involving similar piperidine derivatives have shown potential in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. These compounds could serve as leads for developing drugs aimed at treating cognitive decline associated with neurodegeneration .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in treating metabolic disorders. The presence of the carbamate group enhances its interaction with target enzymes, making it a candidate for further exploration in enzyme inhibition studies.
Data Table: Enzyme Inhibition Studies
Synthesis and Characterization
The synthesis of this compound typically involves the protection of the amine group followed by coupling reactions to introduce the carbamate functionality. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview
- Starting Materials : 5-hydroxypiperidine and tert-butyl chloroformate.
- Reaction Conditions : The reaction is usually carried out under basic conditions to facilitate the formation of the carbamate.
- Purification : The product is purified using column chromatography.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
The compound exhibits stereoisomerism due to chiral centers at positions 3 and 3. Key diastereomers include:
Impact of Stereochemistry :
Functional Group Variations
a) Hydroxyl vs. Trifluoromethyl Groups
tert-Butyl ((3S,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate (CAS 1932795-01-1, C₁₁H₁₉F₃N₂O₂):
This compound :
b) Hydroxyl vs. Methyl Groups
Piperidine vs. Pyrrolidine Derivatives
Ketone-Containing Analogs
Key Research Findings
- Synthetic Utility : Hydroxyl-containing analogs like this compound are pivotal in synthesizing anticoagulants (e.g., Rivaroxaban intermediates) due to their polarity and ease of deprotection .
- Biological Activity : Trifluoromethyl derivatives show superior in vivo stability, while hydroxylated variants are more effective in polar enzymatic environments .
- Crystallography: The (3S,5S) configuration facilitates high-resolution X-ray diffraction studies, as noted in SHELX-refined structures .
Biological Activity
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 216.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety and a hydroxypiperidine ring, which are critical for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Reductive Amination : Involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.
- Mitsunobu Reaction : A coupling reaction that allows for the formation of amides from alcohols and amines.
These methods have been optimized to yield high purity (>97%) products suitable for biological assays .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuropharmacology : The compound shows potential interactions with neurotransmitter systems, suggesting it may influence neurotransmitter release and uptake. This could make it a candidate for treating conditions like anxiety or depression .
- Enzyme Interaction : Its ability to form hydrogen bonds through the carbamate functionality allows it to interact with enzymes or receptors, potentially leading to modifications such as carbamylation that affect protein function and stability .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotective Effects : A study indicated that similar compounds can exhibit neuroprotective properties by reducing inflammation and oxidative stress markers in cellular models .
- Therapeutic Applications : The compound's structural similarity to other bioactive molecules suggests potential applications in drug development, particularly in targeting central nervous system disorders .
Comparative Analysis
To better understand the unique aspects of this compound compared to related compounds, the following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Hydroxypiperidine ring | Potential neuropharmacological effects |
| tert-Butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate | Similar piperidine structure | Different stereochemistry may affect activity |
| N-(5-hydroxypiperidin-3-yl)acetamide | Lacks the tert-butyl group | May exhibit different solubility and stability |
Q & A
Q. What synthetic strategies are effective for preparing tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate?
The synthesis typically involves multi-step routes, including carbamate protection of amines, stereoselective hydrogenation, and deprotection. For example:
- Stepwise Protection/Deprotection : Use of tert-butyl chloroformate under basic conditions (e.g., triethylamine) to protect the amine group, followed by stereoselective reduction or hydroxylation. Hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere is common for introducing stereochemistry .
- Key Reagents : Lithium bis(trimethylsilyl)amide (LiHMDS) for deprotonation and cesium carbonate for facilitating nucleophilic substitutions in polar aprotic solvents like DMF or THF .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate enantiomerically pure products, as seen in chiral HPLC separations .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- X-ray Crystallography : Programs like SHELXL or Mercury can resolve absolute configurations by analyzing diffraction data from single crystals .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations help assign axial/equatorial positions of substituents on the piperidine ring .
- Chiral HPLC : Enantiomeric purity is validated using chiral stationary phases (e.g., amylose or cellulose derivatives) .
Q. What analytical methods are recommended for characterizing this compound’s purity and stability?
- HPLC-MS : Quantifies impurities and verifies molecular weight (e.g., m/z = 257.26 g/mol for related carbamates) .
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures (>200°C for similar tert-butyl carbamates) .
- Karl Fischer Titration : Measures residual water content, critical for hygroscopic derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselectivity of tert-butyl carbamate formation?
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in SN2 mechanisms, favoring inversion of configuration .
- Catalytic Systems : Pd/C in hydrogenation steps reduces ketones to alcohols with high diastereoselectivity (e.g., >95% de) when chiral auxiliaries are present .
- Temperature Control : Low temperatures (0–5°C) minimize epimerization during deprotection of acid-labile tert-butyl groups .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Acid Sensitivity : The tert-butyloxycarbonyl (Boc) group is cleaved by strong acids (e.g., HCl in ethyl acetate) via protonation of the carbonyl oxygen, leading to carbamic acid decomposition .
- Base Stability : The carbamate resists hydrolysis under mild basic conditions (pH <10) due to steric hindrance from the tert-butyl group .
- Thermal Stability : Decomposition above 200°C involves retro-ene reactions, releasing isobutylene and CO .
Q. How can this compound serve as a building block in drug discovery?
- Pharmacophore Integration : The hydroxypiperidine moiety mimics transition states in enzyme inhibition (e.g., protease or kinase targets) .
- Protecting Group Strategy : The Boc group allows selective functionalization of secondary amines in multi-step syntheses, as seen in Omarigliptin intermediates .
- Biological Activity : Derivatives show potential in targeting WD40-repeat proteins or DPP-4 inhibitors, validated via molecular docking and enzymatic assays .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric excess?
- Catalyst Loading : Reducing Pd/C usage without compromising hydrogenation efficiency requires optimizing substrate-to-catalyst ratios (e.g., 10:1 w/w) .
- Crystallization Control : Seeding techniques and solvent anti-solvent pairs (e.g., ethanol/water) enhance crystal homogeneity .
- Process Analytics : Real-time monitoring via PAT (Process Analytical Technology) ensures consistent stereochemical outcomes .
Data Contradictions and Gaps
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?
Q. Why are stability profiles inconsistent across literature for tert-butyl carbamates?
- Environmental Factors : Humidity and light exposure accelerate degradation. Store under inert gas (N) at -20°C in amber vials .
- Matrix Effects : Excipients or solvents in formulations may catalyze decomposition; conduct forced degradation studies in relevant matrices .
Methodological Best Practices
- Stereochemical Analysis : Combine XRD, NMR, and computational methods (DFT) for unambiguous assignments .
- Reaction Optimization : Use DoE (Design of Experiments) to map temperature, solvent, and catalyst interactions .
- Safety Protocols : Employ fume hoods and PPE (nitrile gloves, P95 respirators) during Boc deprotection due to corrosive HCl gas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
